4-Bromo-3-fluoro-N-propyl-benzenesulfonamide
Description
Properties
IUPAC Name |
4-bromo-3-fluoro-N-propylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrFNO2S/c1-2-5-12-15(13,14)7-3-4-8(10)9(11)6-7/h3-4,6,12H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPUCFWMCCARHHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC(=C(C=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrFNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Aromatic Halogenated Intermediate: 4-Bromo-3-fluorophenol
The synthesis of the key aromatic intermediate, 4-bromo-3-fluorophenol, is a prerequisite for preparing the sulfonamide derivative. This intermediate can be prepared via regioselective bromination of fluorophenol derivatives.
- Starting with 4-methylphenol, bromination is conducted in acetic acid with potassium bromide and a brominating agent such as ZnAl-BrO3-LDH catalyst at 35 °C.
- The reaction is monitored by thin-layer chromatography (TLC) until completion.
- The product is extracted using dichloromethane, washed with sodium sulfite solution and brine, dried over sodium sulfate, and purified by silica gel column chromatography.
| Parameter | Details |
|---|---|
| Starting material | 4-Methylphenol |
| Brominating agent | ZnAl-BrO3-LDH |
| Solvent | Acetic acid + water |
| Temperature | 35 °C |
| Reaction monitoring | TLC |
| Purification | Silica gel chromatography |
| Yield | Approximately 70% |
This method provides a regioselective approach to obtain 4-bromo-3-fluorophenol with good yield and purity, suitable for subsequent sulfonamide synthesis.
Formation of 4-Bromo-3-fluorobenzenesulfonyl Chloride
The sulfonyl chloride derivative is a critical intermediate for sulfonamide formation. Although direct literature on 4-bromo-3-fluorobenzenesulfonyl chloride is limited, analogous procedures for halogenated benzenesulfonyl chlorides involve chlorosulfonation of the halogenated aromatic compound.
- The aromatic halide (e.g., 4-bromo-3-fluorobenzene or phenol derivative) is reacted with chlorosulfonic acid under controlled conditions.
- The reaction introduces the sulfonyl chloride functional group at the para or ortho position relative to existing substituents.
- The product is isolated by quenching and extraction.
This step is crucial for enabling the nucleophilic substitution by amines to form sulfonamides.
Preparation of N-Propyl Sulfonamide via Nucleophilic Substitution
The final step to synthesize 4-Bromo-3-fluoro-N-propyl-benzenesulfonamide involves reacting the sulfonyl chloride intermediate with propylamine.
- The sulfonyl chloride is dissolved in an inert organic solvent such as dichloromethane or tetrahydrofuran.
- Propylamine is added dropwise in the presence of a base such as triethylamine or trimethylamine to neutralize the hydrogen chloride formed.
- The mixture is stirred at room temperature or slightly elevated temperatures (up to 40 °C) for 12 hours to ensure complete reaction.
- The reaction mixture is washed with aqueous acid and base solutions to remove impurities and dried.
- Purification is performed by silica gel chromatography or recrystallization.
Example data from related sulfonamide syntheses:
This nucleophilic substitution is a well-established method to prepare sulfonamides with high selectivity and moderate to good yields.
Alternative Synthetic Routes and Catalytic Methods
Recent advances in palladium-catalyzed coupling reactions allow for the formation of C-N bonds under milder conditions, which can be adapted for sulfonamide synthesis.
- For example, 4-bromo-3-fluorophenol can be coupled with an N-propyl amine derivative using palladium catalysts such as [1,1-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) in N,N-dimethylformamide (DMF) at 80–100 °C.
- Potassium carbonate serves as a base.
- This method may facilitate the direct formation of the sulfonamide or related intermediates with improved efficiency.
Such catalytic methods have been demonstrated to achieve yields around 43.5% for similar substrates, with reaction times of 4 hours or more.
Summary Table of Preparation Steps
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1. Bromination of fluorophenol | 4-methylphenol, KBr, ZnAl-BrO3-LDH, AcOH, 35 °C | ~70 | Regioselective bromination |
| 2. Sulfonyl chloride formation | Chlorosulfonic acid, aromatic halide, controlled temp | Not specified | Introduces sulfonyl chloride group |
| 3. Sulfonamide formation | Sulfonyl chloride, propylamine, triethylamine, DCM, 20–40 °C, 12 h | 38–82 | Nucleophilic substitution to form sulfonamide |
| 4. Pd-catalyzed coupling (alternative) | Pd catalyst, K2CO3, DMF, 80–100 °C, 4 h | ~43.5 | Catalytic C-N bond formation |
Research Findings and Notes
- The preparation of this compound relies heavily on the availability of the halogenated aromatic intermediate and efficient sulfonyl chloride formation.
- The nucleophilic substitution with propylamine is a robust and widely used method for sulfonamide synthesis, offering good yields and purity.
- Catalytic methods involving palladium complexes provide alternative synthetic routes that may reduce reaction times and improve selectivity but sometimes at the cost of lower yields.
- Environmental and operational considerations favor methods that avoid low-temperature conditions and acid waste generation, as seen in improved deamination techniques in related aromatic syntheses.
- Purification typically involves silica gel chromatography, and reaction monitoring is done via TLC or NMR spectroscopy to ensure completion.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-fluoro-N-propyl-benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The sulfonamide group can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include organometallic compounds such as Grignard reagents and organolithium compounds.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the sulfonamide group.
Scientific Research Applications
Organic Synthesis
4-Bromo-3-fluoro-N-propyl-benzenesulfonamide serves as a reagent in organic synthesis, facilitating the creation of complex molecules. It can undergo various chemical reactions, including substitution, oxidation, and reduction, which are critical for synthesizing new compounds.
Research has indicated that this compound may exhibit biological activity, particularly in its interactions with biomolecules. It has been investigated for potential therapeutic properties and as a precursor in drug development. For instance, studies have focused on its binding affinity to enzymes involved in folate metabolism, which could unveil insights into its therapeutic uses .
Medicinal Chemistry
The sulfonamide group is a common feature in many pharmaceutical agents. Compounds similar to this compound have been explored for their efficacy against various diseases, including cancer. The compound's structure allows it to be a candidate for further modifications aimed at enhancing its medicinal properties .
Industrial Applications
In industry, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science, where it can act as an intermediate in the synthesis of other valuable compounds .
Case Studies and Research Findings
Several studies have documented the efficacy of sulfonamides similar to this compound in inhibiting specific biological pathways:
- Anticancer Activity: A study evaluated a series of sulfonamide derivatives for their anticancer properties against various cell lines. The sulfonamide moiety was crucial for their activity against mutated B-RAF associated with melanoma .
- Inflammatory Response Modulation: Research on triarylpyrazole derivatives containing sulfonamides showed significant inhibition of nitric oxide production in macrophages, indicating potential anti-inflammatory effects .
Mechanism of Action
The mechanism of action of 4-Bromo-3-fluoro-N-propyl-benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity and function. The bromine and fluorine atoms can also participate in various interactions, contributing to the compound’s overall effects.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Substituent Variations
*Similarity scores derived from structural fingerprint analysis in .
Key Observations:
Halogen Effects :
- The bromine atom in the 4-position (shared with 4-Bromo-N-methylbenzenesulfonamide) enhances electrophilic reactivity, facilitating cross-coupling reactions in synthesis .
- The 3-fluoro substituent in the target compound introduces steric and electronic effects distinct from 3,4-Difluorobenzenesulfonamide. Fluorine’s electronegativity may improve binding to hydrophobic enzyme pockets compared to bromine .
In contrast, the bulky N-[[triazolyl]methyl] group in the CAS 338794-54-0 compound demonstrates how complex substituents can confer target selectivity in drug design .
Biological Activity
4-Bromo-3-fluoro-N-propyl-benzenesulfonamide is a sulfonamide derivative characterized by its molecular formula and a molecular weight of 296.16 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential therapeutic properties and mechanisms of action.
Chemical Structure
The compound features a benzene ring substituted with bromine and fluorine atoms, alongside a propyl group attached to the sulfonamide moiety. Its structural representation can be summarized as follows:
| Property | Description |
|---|---|
| IUPAC Name | 4-bromo-3-fluoro-N-propylbenzenesulfonamide |
| Molecular Formula | |
| Molecular Weight | 296.16 g/mol |
Synthesis
The synthesis of this compound typically involves the reaction of 4-bromo-3-fluorobenzenesulfonyl chloride with propylamine under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows:
Anticancer Properties
Recent studies have highlighted the anticancer potential of sulfonamide derivatives, including this compound. In vitro evaluations against various cancer cell lines have shown promising results.
- Inhibition of Cancer Cell Proliferation : The compound has been tested against the NCI-60 cancer cell line panel, demonstrating significant antiproliferative activity. Structure-activity relationship (SAR) studies suggest that the presence of the sulfonamide group enhances biological activity by interacting with key molecular targets involved in cancer progression .
- Kinase Inhibition : The compound's mechanism of action may involve the inhibition of specific kinases, which are crucial in signaling pathways associated with cell division and proliferation. This has been supported by findings showing that similar sulfonamides can inhibit mutated B-RAF kinase, a target in melanoma treatment .
Anti-inflammatory Activity
In addition to anticancer effects, this compound has been investigated for its anti-inflammatory properties. Studies indicate that it can inhibit nitric oxide (NO) production in LPS-induced RAW 264.7 macrophages, suggesting a potential role in managing inflammatory diseases.
- Inhibition Rates : Compounds related to this sulfonamide exhibited up to 68% inhibition of NO production at certain concentrations, indicating significant anti-inflammatory potential .
Antimicrobial Activity
Sulfonamides are traditionally known for their antimicrobial properties. While specific data on this compound's antimicrobial efficacy is limited, similar compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria.
- Mechanism : The antimicrobial action is believed to involve interference with bacterial folate synthesis pathways, which are critical for bacterial growth and replication.
- Case Studies : Research on related sulfonamides indicates effective inhibition against strains such as MRSA (Methicillin-resistant Staphylococcus aureus), showcasing their utility in treating resistant infections .
Comparative Analysis with Similar Compounds
A comparative analysis between this compound and other sulfonamide derivatives reveals insights into their biological activities:
| Compound Name | Anticancer Activity | Anti-inflammatory Activity | Antimicrobial Activity |
|---|---|---|---|
| This compound | Significant | Moderate | Potential |
| Vemurafenib (FDA approved) | High | Not applicable | Moderate |
| Dabrafenib (FDA approved) | High | Not applicable | Low |
Q & A
Q. Methodological Answer :
- NMR Analysis :
- F NMR: The fluorine atom at the 3-position shows a deshielded signal (~-110 ppm), influenced by the electron-withdrawing sulfonamide group.
- H NMR: The propyl group’s methyl protons resonate as a triplet (~0.9 ppm), while adjacent CH groups split into complex multiplet patterns due to coupling with fluorine.
- Mass Spectrometry : The molecular ion peak ([M+H]) is expected at m/z 310–312 (isotopic pattern dominated by Br/Br). Fragmentation pathways include loss of SO (~64 Da) and Br (~80 Da).
Data Interpretation Tip : Use deuterated DMSO-d to resolve exchangeable NH protons and compare with DFT-calculated shifts for ambiguous signals .
Advanced: How can X-ray crystallography resolve structural ambiguities caused by heavy atoms (Br) in this compound?
Q. Methodological Answer :
- Crystal Growth : Use slow evaporation of a saturated acetone/water solution to obtain single crystals.
- Refinement Challenges : Bromine’s high electron density causes strong diffraction but may obscure lighter atoms (e.g., fluorine). Mitigate this via:
- Validation : Cross-check thermal displacement parameters (ADPs) and residual density maps to confirm atomic positions.
Example : A related sulfonamide structure (PubChem CID 2734765) required 98% completeness in data collection for reliable refinement .
Advanced: How to address contradictory bioactivity data in structure-activity relationship (SAR) studies?
Q. Methodological Answer :
- Experimental Design :
- Synthesize analogs with varied substituents (e.g., replacing Br with Cl or modifying the propyl chain).
- Test against target enzymes (e.g., carbonic anhydrase) using fluorometric assays.
- Data Analysis :
- Use multivariate regression to correlate electronic (Hammett σ) and steric (Taft E) parameters with activity.
- Resolve outliers via molecular docking (e.g., AutoDock Vina) to assess binding mode inconsistencies.
Case Study : A chloro-fluoro-sulfonamide derivative showed unexpected potency due to halogen bonding, highlighting the need for complementary computational modeling .
Advanced: What strategies mitigate regioselectivity issues during electrophilic substitution in the benzene ring?
Q. Methodological Answer :
- Directing Effects : The sulfonamide group (-SONH-) is meta-directing, while fluorine is ortho/para-directing. Competition between these groups can lead to mixed regioisomers.
- Control Methods :
- Use Lewis acids (e.g., AlCl) to enhance sulfonamide’s directing influence.
- Employ low-temperature (-78°C) Friedel-Crafts conditions to favor kinetic over thermodynamic products.
- Analysis : Monitor reaction progress via TLC and isolate intermediates using flash chromatography. Confirm regiochemistry via NOESY (nuclear Overhauser effect) NMR .
Advanced: How to validate discrepancies between experimental and computational (DFT) spectroscopic data?
Q. Methodological Answer :
- Protocol :
- Perform geometry optimization at the B3LYP/6-31G(d,p) level for lighter atoms and LANL2DZ for bromine.
- Compare calculated H/F NMR chemical shifts (GIAO method) with experimental data.
- Troubleshooting :
- Large deviations (>0.5 ppm for H) may indicate solvent effects—re-run calculations with implicit solvation (e.g., PCM model).
- For fluorine, account for relativistic effects using ZORA scalar corrections.
Example : A trifluoromethyl-substituted benzenesulfonamide showed <5% error in F shifts after solvent correction .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
